

Spectroscopic Data of 1-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-methyl-1H-pyrazole-3-carboxylic acid

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Introduction

1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural elucidation and characterization are fundamental for its application in synthesis and biological studies. This technical guide provides a summary of its core spectroscopic data and detailed experimental protocols for acquiring such data. While specific, publicly available spectra for this exact compound are limited, this guide outlines the expected spectral characteristics based on its chemical structure and provides generalized methodologies for its analysis.

Molecular and Chemical Properties

Property	Value	Source
Chemical Formula	C ₅ H ₆ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	126.11 g/mol	--INVALID-LINK--
CAS Number	25016-20-0	--INVALID-LINK--

Spectroscopic Data Summary

Detailed, publicly accessible spectroscopic data for **1-methyl-1H-pyrazole-3-carboxylic acid** is not readily available. The following tables provide expected ranges and characteristics based on the analysis of similar structures and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Assignment
~12-13	Singlet (broad)	COOH
~7.5-8.0	Doublet	H-5 (pyrazole ring)
~6.5-7.0	Doublet	H-4 (pyrazole ring)
~3.8-4.2	Singlet	N-CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ) ppm	Assignment
~160-170	C=O (carboxylic acid)
~140-150	C-3 (pyrazole ring)
~130-140	C-5 (pyrazole ring)
~105-115	C-4 (pyrazole ring)
~35-45	N-CH ₃

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (carboxylic acid)
~3100	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
1680-1720	Strong	C=O stretch (carboxylic acid)
1500-1600	Medium	C=N and C=C stretch (pyrazole ring)
~1450	Medium	C-H bend (aliphatic)
1200-1300	Strong	C-O stretch (carboxylic acid)

Mass Spectrometry (MS)

m/z	Fragmentation
126	[M] ⁺ (Molecular ion)
109	[M-OH] ⁺
81	[M-COOH] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **1-methyl-1H-pyrazole-3-carboxylic acid** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid exchange of the carboxylic acid proton with solvent protons.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A greater number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Instrumentation: Use a benchtop FT-IR spectrometer.
- Data Acquisition:

- Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the sample in the instrument and collect the sample spectrum.
- The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)

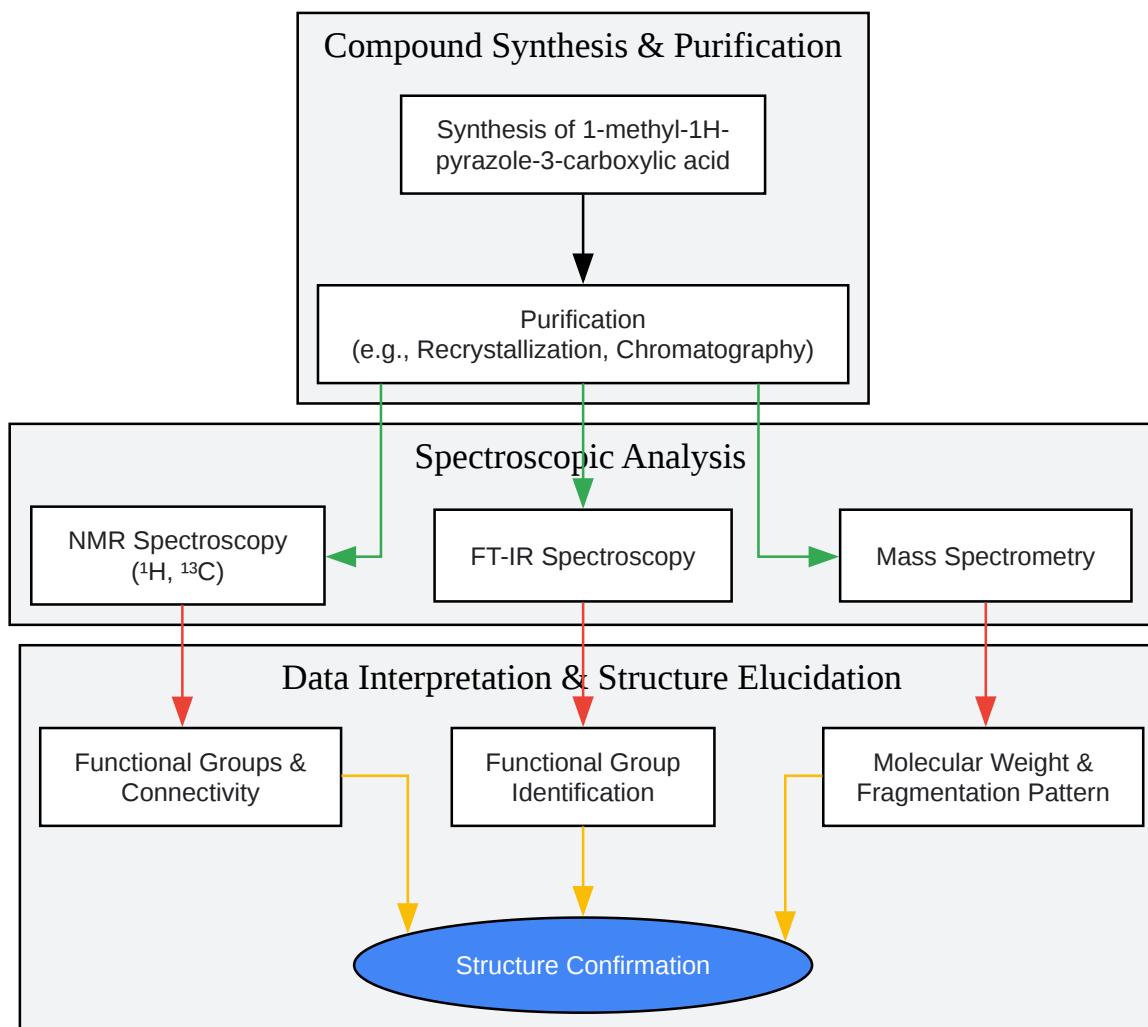
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a carboxylic acid, LC-MS is often preferred.
- Ionization: Electrospray ionization (ESI) is a common method for carboxylic acids. It can be run in either positive or negative ion mode.
- Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation information by selecting the molecular ion and subjecting it to collision-induced dissociation.
- Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **1-methyl-1H-pyrazole-3-carboxylic acid**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com